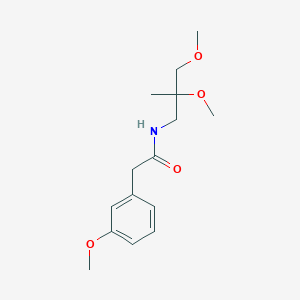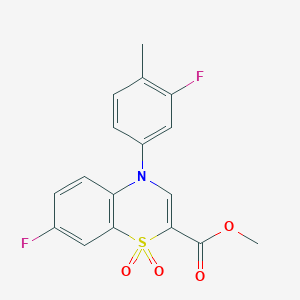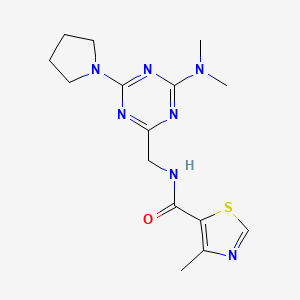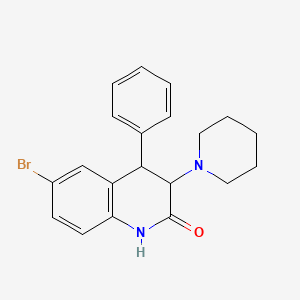
N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid neurotransmitter that plays a crucial role in pain regulation, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, leading to potential therapeutic effects.
Mécanisme D'action
N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide selectively inhibits FAAH, leading to increased levels of anandamide in the brain. Anandamide binds to and activates the cannabinoid receptors CB1 and CB2, which are involved in pain regulation, mood, and appetite. By increasing the levels of anandamide, N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide may have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
In addition to its effects on anandamide levels, N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide has been shown to increase levels of other endocannabinoids, including 2-arachidonoylglycerol (2-AG) and N-arachidonoyl dopamine (NADA). N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide has also been shown to decrease levels of prostaglandins, which are involved in inflammation and pain. These biochemical effects may contribute to the therapeutic effects of N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide is its selectivity for FAAH, which reduces the potential for off-target effects. Additionally, N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide has been shown to have a favorable safety profile in preclinical studies. However, N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide has a short half-life and may require frequent dosing in order to maintain therapeutic effects. Furthermore, N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide has not been extensively studied in humans, and its long-term safety and efficacy are not yet known.
Orientations Futures
Future research on N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide may focus on its potential therapeutic effects in various neurological and psychiatric disorders, including anxiety, depression, and chronic pain. Additionally, further studies may investigate the optimal dosing and administration of N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide, as well as its long-term safety and efficacy in humans. Furthermore, N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide may be used as a tool compound to investigate the role of anandamide and other endocannabinoids in various physiological and pathological processes.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide involves the condensation of 2-methyl-2-butene-1-ol with 3-methoxybenzaldehyde to form 2-(3-methoxyphenyl)-2-methylbutanal. The aldehyde is then reduced to the corresponding alcohol using sodium borohydride, followed by acetylation with acetic anhydride to form N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide. The final product is obtained through recrystallization from ethanol.
Applications De Recherche Scientifique
N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide has been studied for its potential therapeutic effects in various neurological and psychiatric disorders, including anxiety, depression, and chronic pain. In preclinical studies, N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide has been shown to reduce anxiety-like behavior in rodents and increase social interaction in mice. Additionally, N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide has been shown to have analgesic effects in animal models of chronic pain.
Propriétés
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-15(20-4,11-18-2)10-16-14(17)9-12-6-5-7-13(8-12)19-3/h5-8H,9-11H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXDOMMTQJRNMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC(=CC=C1)OC)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![ethyl 2-[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2621444.png)
![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide](/img/structure/B2621445.png)

![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride](/img/no-structure.png)


![6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2621451.png)
